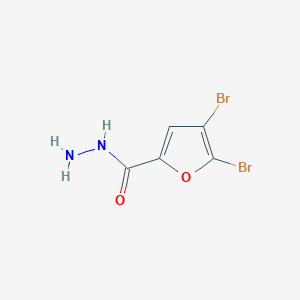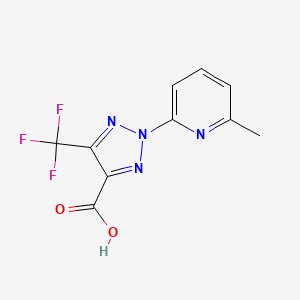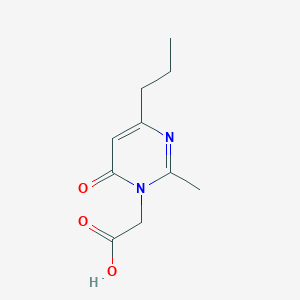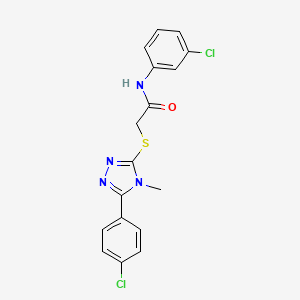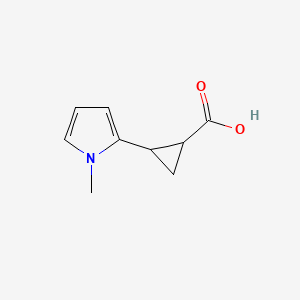
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile is a chemical compound with the molecular formula C10H12N4O It is characterized by the presence of a pyrazole ring substituted with a formyl group and a hexanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution with Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.
Attachment of Hexanenitrile Chain: The hexanenitrile chain can be attached through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products
Oxidation: 4-(4-Carboxy-1H-pyrazol-1-yl)hexanenitrile
Reduction: 4-(4-Formyl-1H-pyrazol-1-yl)hexanamine
Substitution: Various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)benzonitrile: Similar structure with a benzonitrile group instead of a hexanenitrile chain.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile is unique due to the combination of its formyl-substituted pyrazole ring and hexanenitrile chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-(4-formylpyrazol-1-yl)hexanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-2-10(4-3-5-11)13-7-9(8-14)6-12-13/h6-8,10H,2-4H2,1H3 |
Clave InChI |
NKXPAHINIMQGTC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC#N)N1C=C(C=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
